Introduction: The Significance of the Indazole Scaffold
Introduction: The Significance of the Indazole Scaffold
An In-Depth Technical Guide to 3-Bromo-1-methyl-5-nitro-1H-indazole
The indazole nucleus, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in modern medicinal chemistry. Compounds incorporating this structure are known to exhibit a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3][4] The versatility of the indazole core allows for strategic functionalization, enabling the fine-tuning of molecular properties to achieve desired interactions with biological targets.
This guide focuses on a key derivative, 3-Bromo-1-methyl-5-nitro-1H-indazole . This compound is not typically an end-product but rather a crucial and highly versatile intermediate for drug discovery and development. Its specific arrangement of functional groups—a bromine atom at the 3-position, a methyl group at the N1 position, and a nitro group at the 5-position—provides chemists with three distinct reactive handles for building a diverse library of more complex molecules. Understanding the synthesis, properties, and reactivity of this building block is fundamental for researchers aiming to leverage the therapeutic potential of the indazole family.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and characteristics of 3-Bromo-1-methyl-5-nitro-1H-indazole are summarized below.
| Property | Value | Reference |
| CAS Number | 74209-25-9 | [5][6][7] |
| Molecular Formula | C₈H₆BrN₃O₂ | [5][6][7] |
| Molecular Weight | 256.06 g/mol | [6][7] |
| IUPAC Name | 3-bromo-1-methyl-5-nitro-1H-indazole | [5] |
| Appearance | Light yellow crystal or powder | [8] |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; slightly soluble in water. | [8] |
Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole is typically achieved through a multi-step process. A common and logical pathway involves the initial bromination of a commercially available starting material, 5-nitro-1H-indazole, followed by a regioselective N-methylation. This approach provides a reliable method for obtaining the desired isomer.
Experimental Protocol: A Two-Step Synthesis
Step 1: Bromination of 5-Nitro-1H-indazole
This step introduces the bromine atom at the C3 position of the indazole ring. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solubilizes the starting material and facilitates the electrophilic substitution reaction.
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Materials: 5-Nitro-1H-indazole, N,N-dimethylformamide (DMF), Bromine (Br₂), Nitrogen gas.
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Procedure:
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In a three-necked flask under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole in DMF (a typical ratio is 1:10 g/mL).[9]
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Cool the reaction mixture to approximately -5°C using an ice-salt bath. This is critical to control the reaction rate and prevent potential side reactions.[9]
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Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the cooled solution while maintaining the temperature below 0°C.[9]
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After the addition is complete, allow the mixture to stir at 0 to -5°C for one hour.[9]
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Gradually warm the reaction to room temperature and then heat to 35-40°C, maintaining this temperature for several hours (e.g., 11 hours) to ensure the reaction goes to completion.[9]
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Upon completion (monitored by TLC), the reaction is quenched by pouring it into ice water, causing the product, 3-bromo-5-nitro-1H-indazole, to precipitate.
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The solid is collected by filtration, washed with water, and dried. This intermediate is often used in the next step without extensive purification.
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Step 2: N-Methylation of 3-Bromo-5-nitro-1H-indazole
The final step is the addition of the methyl group to the nitrogen of the pyrazole ring. The indazole N-H is acidic and can be deprotonated by a suitable base, creating a nucleophilic anion that readily reacts with an electrophilic methyl source like methyl iodide.
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Materials: 3-Bromo-5-nitro-1H-indazole, a suitable base (e.g., Potassium Carbonate, K₂CO₃), Methyl Iodide (CH₃I), a polar aprotic solvent (e.g., Acetone or DMF).
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Procedure:
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Suspend the 3-bromo-5-nitro-1H-indazole intermediate and a slight excess of potassium carbonate in acetone.
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Add a stoichiometric equivalent of methyl iodide to the suspension.[10]
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Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitored by TLC).
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Filter off the inorganic salts (potassium carbonate and potassium iodide).
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Evaporate the solvent from the filtrate under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-1-methyl-5-nitro-1H-indazole.
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Synthesis Workflow Diagram
Caption: A two-step synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole.
Applications in Research and Drug Development
The true value of 3-Bromo-1-methyl-5-nitro-1H-indazole lies in its utility as a molecular scaffold. Each functional group serves as a strategic anchor point for subsequent chemical transformations, allowing for the creation of novel compounds with therapeutic potential.
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The Bromo Group (C3-Position): The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne substituents, which is a cornerstone of modern library synthesis in drug discovery.
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The Nitro Group (C5-Position): The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This resulting aniline-like functional group is a versatile precursor for forming amides, sulfonamides, ureas, and other structures, significantly expanding the accessible chemical space.[4] Furthermore, the nitro group itself has been implicated in the mechanism of action for certain antiparasitic agents, where its reduction can lead to the generation of cytotoxic reactive oxygen species.[11]
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The N-Methyl Group (N1-Position): The methylation at the N1 position blocks this site from further reaction and prevents tautomerization. This ensures that subsequent synthetic modifications occur at other desired positions and provides a fixed structural element that can influence the molecule's conformation and binding properties with biological targets.
Role as a Versatile Chemical Intermediate
Caption: Functional group reactivity of the title compound in drug discovery.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Bromo-1-methyl-5-nitro-1H-indazole is essential to ensure personnel safety. The following guidelines are based on available safety data sheets (SDS).
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12][13] Handle in a well-ventilated area or under a chemical fume hood.[12] Wash hands thoroughly after handling.[12]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Keep away from incompatible materials such as strong oxidizing agents and bases.[13]
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First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][14]
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Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[14]
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Conclusion
3-Bromo-1-methyl-5-nitro-1H-indazole is a compound of significant strategic importance for researchers and scientists in the field of drug development. While not a therapeutic agent itself, its well-defined structure and the distinct reactivity of its three functional groups make it an invaluable building block. A thorough understanding of its synthesis, properties, and safe handling procedures empowers chemists to efficiently construct novel molecular entities based on the privileged indazole scaffold, paving the way for the discovery of next-generation therapeutics.
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